molecular formula C5H11NO2S B1676389 L-methionine CAS No. 63-68-3

L-methionine

Cat. No.: B1676389
CAS No.: 63-68-3
M. Wt: 149.21 g/mol
InChI Key: FFEARJCKVFRZRR-SCSAIBSYSA-N
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Description

D-Methionine is an enantiomer of the essential amino acid methionine. It is a sulfur-containing amino acid with the molecular formula C5H11NO2S. Methionine plays a crucial role in various biochemical processes, including protein synthesis, methylation reactions, and the synthesis of other sulfur-containing compounds. D-Methionine, specifically, has been studied for its potential therapeutic applications and unique properties compared to its L-enantiomer.

Mechanism of Action

Target of Action

Methionine is an essential amino acid that plays a crucial role in various cellular functions. It primarily targets the methylation reactions , redox maintenance , polyamine synthesis , and coupling to folate metabolism , thus coordinating nucleotide and redox status .

Mode of Action

Methionine interacts with its targets through a series of complex biochemical reactions. It contributes to the maintenance of cellular redox status by providing homocysteine as a substrate for the transsulfuration pathway . It also serves as a methyl donor in transmethylation reactions . Furthermore, methionine is involved in the synthesis of S-adenosylmethionine (SAM), a universal methyl donor in numerous cellular methylation reactions .

Biochemical Pathways

Methionine is involved in several key metabolic pathways:

Pharmacokinetics

The pharmacokinetics of methionine are complex and involve several steps of chemical reactions . Methionine is commonly found as a component in total parenteral nutrition . The bioavailability of methionine is influenced by dietary intake and the presence of other nutrients .

Result of Action

Methionine’s action results in a host of cellular functions including methylation reactions, redox maintenance, polyamine synthesis, and coupling to folate metabolism, thus coordinating nucleotide and redox status . It also contributes to the maintenance of cellular redox status by providing homocysteine as a substrate for the transsulfuration pathway, which ultimately produces the antioxidant glutathione (GSH) .

Action Environment

Environmental factors, particularly dietary composition, can have a large effect on cellular methionine metabolism . The levels of methionine obtained from the diet can influence tumor cell metabolism and may allow for tumor-specific metabolic vulnerabilities that can be influenced by diet . Therefore, the action, efficacy, and stability of methionine can be influenced by environmental factors such as diet .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Methionine can be synthesized through several methods, including chemical synthesis and microbial fermentation. One common chemical synthesis route involves the Strecker synthesis, where an aldehyde is reacted with ammonia and hydrogen cyanide, followed by hydrolysis to yield the amino acid. Another method involves the resolution of racemic methionine using chiral catalysts or enzymes to separate the D- and L-enantiomers .

Industrial Production Methods: Industrial production of D-Methionine often involves microbial fermentation using genetically modified bacteria. These bacteria are engineered to overproduce D-Methionine by optimizing metabolic pathways and using specific culture conditions. The fermentation process is followed by purification steps to isolate D-Methionine from the fermentation broth .

Chemical Reactions Analysis

Types of Reactions: D-Methionine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, hypochlorite

    Reduction: Dithiothreitol, methionine sulfoxide reductases

    Substitution: Various nucleophiles depending on the desired product

Major Products:

  • Methionine sulfoxide
  • Methionine sulfone
  • Various substituted methionine derivatives

Scientific Research Applications

D-Methionine has a wide range of scientific research applications:

Comparison with Similar Compounds

    L-Methionine: The L-enantiomer of methionine, commonly found in nature and used in protein synthesis.

    Methionine Sulfoxide: An oxidized form of methionine, involved in redox regulation.

    Methionine Sulfone: A further oxidized form of methionine.

Uniqueness: D-Methionine is unique due to its specific stereochemistry, which can result in different biological activities compared to this compound. For example, D-Methionine has been shown to have protective effects against certain types of cellular damage that this compound does not .

Properties

IUPAC Name

(2R)-2-amino-4-methylsulfanylbutanoic acid
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InChI

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1
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InChI Key

FFEARJCKVFRZRR-SCSAIBSYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)N
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Isomeric SMILES

CSCC[C@H](C(=O)O)N
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Molecular Formula

C5H11NO2S
Record name methionine
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DSSTOX Substance ID

DTXSID90883369
Record name D-Methionine
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Molecular Weight

149.21 g/mol
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Physical Description

Solid; [Merck Index] Colorless or white solid with a faint odor; [HSDB] White powder; [Sigma-Aldrich MSDS]
Record name Methionine
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Vapor Pressure

0.00000052 [mmHg]
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CAS No.

348-67-4
Record name D-Methionine
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Record name Methionine D-
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Record name METHIONINE, D-
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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